2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide 2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251599-89-9
VCID: VC6829411
InChI: InChI=1S/C20H17N5O3/c1-14-7-5-6-10-16(14)22-17(26)13-25-20(27)24-12-11-21-19(18(24)23-25)28-15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,22,26)
SMILES: CC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4
Molecular Formula: C20H17N5O3
Molecular Weight: 375.388

2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide

CAS No.: 1251599-89-9

Cat. No.: VC6829411

Molecular Formula: C20H17N5O3

Molecular Weight: 375.388

* For research use only. Not for human or veterinary use.

2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide - 1251599-89-9

Specification

CAS No. 1251599-89-9
Molecular Formula C20H17N5O3
Molecular Weight 375.388
IUPAC Name N-(2-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Standard InChI InChI=1S/C20H17N5O3/c1-14-7-5-6-10-16(14)22-17(26)13-25-20(27)24-12-11-21-19(18(24)23-25)28-15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,22,26)
Standard InChI Key BZJIUBJMJLDNAU-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4

Introduction

Structural Characterization

Molecular Architecture

The compound’s IUPAC name, N-(2-methylphenyl)-2-(3-oxo-8-phenoxy- triazolo[4,3-a]pyrazin-2-yl)acetamide, reflects its intricate architecture. Key components include:

  • A triazolo[4,3-a]pyrazine bicyclic system, which combines a triazole ring fused to a pyrazine moiety.

  • A phenoxy group at the 8-position of the pyrazine ring, introducing aromaticity and potential π-π stacking interactions.

  • An N-(o-tolyl)acetamide side chain at the 2-position, contributing hydrophobicity and hydrogen-bonding capacity.

The molecular formula C20H17N5O3 (molecular weight: 375.388 g/mol) underscores its moderate polarity, balanced by the phenoxy and methylphenyl groups. Computational analyses predict a planar triazolo-pyrazine core with substituents adopting orthogonal orientations to minimize steric clashes.

Key Structural Data

PropertyValue
CAS No.1251599-89-9
Molecular FormulaC20H17N5O3
Molecular Weight375.388 g/mol
SMILESCC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4
InChIKeyBZJIUBJMJLDNAU-UHFFFAOYSA-N

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of 2-(3-oxo-8-phenoxy-triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide follows multi-step protocols common to triazolo-pyrazine derivatives . A representative route involves:

  • Formation of the Triazolo-Pyrazine Core: Cyclocondensation of ethyl oxamate with tert-butyl hydrazine under basic conditions yields a triazolone intermediate .

  • Functionalization at the 8-Position: Nucleophilic aromatic substitution introduces the phenoxy group using a phenol derivative and a base like potassium carbonate .

  • Acetamide Side Chain Installation: Coupling the intermediate with o-toluidine via an activated ester (e.g., using HATU or EDCI) completes the synthesis.

Critical reagents include phosphorus oxychloride for iminochloride formation and palladium catalysts for cross-coupling reactions . Solvents such as DMF or THF are employed under inert atmospheres to prevent oxidation.

Physicochemical Properties

  • Solubility: Limited aqueous solubility (estimated logP ≈ 3.2) due to the hydrophobic o-tolyl and phenoxy groups.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the acetamide bond.

  • Spectroscopic Data: Predicted IR peaks include C=O stretches at ~1680 cm⁻¹ (triazolone) and ~1650 cm⁻¹ (acetamide).

Biological Activities and Mechanisms

Hypothesized Targets

Structural analogs of this compound exhibit inhibitory activity against glycogen synthase kinase-3 (GSK-3), a kinase implicated in neurodegenerative diseases and cancer . The triazolo-pyrazine core likely interacts with the ATP-binding pocket of GSK-3β, while the phenoxy group enhances binding affinity through hydrophobic interactions .

In Silico Predictions

  • Binding Affinity: Molecular docking studies suggest a ΔG of -8.2 kcal/mol for GSK-3β, comparable to known inhibitors like CHIR99021 .

  • ADMET Profile: Moderate blood-brain barrier permeability (predicted BBB score: 0.45) and hepatic metabolism via CYP3A4 .

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